2,4,5-Trimethylaniline hydrochloride
Overview
Description
2,4,5-Trimethylaniline hydrochloride: is a chemical compound with the molecular formula C9H13N·HCl . It is a derivative of aniline, where three methyl groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents. It is commonly used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
2,4,5-Trimethylaniline hydrochloride is a primary aromatic amine
Mode of Action
Aromatic amines, including 2,4,5-trimethylaniline, can undergo metabolic activation to form reactive intermediates . These intermediates can bind to cellular macromolecules, leading to various cellular changes.
Biochemical Pathways
It’s known that aromatic amines can participate in various biochemical reactions, including redox reactions and acid-base neutralizations .
Result of Action
It’s known that 2,4,5-trimethylaniline was mutagenic to salmonella typhimurium with metabolic activation . This suggests that the compound may induce genetic changes in cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under light or heat . Furthermore, it’s insoluble in water, which could affect its distribution and action in aqueous environments .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may have implications for its toxicity and carcinogenicity . Additionally, this compound has been found to induce mutational effects in Salmonella typhimurium and mammalian cells, indicating its potential genotoxicity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have shown that this compound can induce liver carcinoma in animal models, suggesting its role in altering gene expression related to cell proliferation and apoptosis . Furthermore, its genotoxic effects have been demonstrated in various cell types, including Drosophila melanogaster and cultured rat fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, leading to mutations and chromosomal aberrations. The compound also interacts with enzymes such as cytochrome P450, resulting in the formation of reactive intermediates that can cause oxidative stress and damage to cellular components . Additionally, this compound has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its genotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, leading to the formation of potentially toxic byproducts . Long-term studies have shown that prolonged exposure to this compound can result in cumulative damage to cellular DNA and increased risk of carcinogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild genotoxic effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies have shown that there is a threshold dose above which the risk of adverse effects increases dramatically. High doses of this compound have been associated with liver and lung tumors in rats and mice .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve the oxidation of the methyl groups and the formation of reactive intermediates that can bind to cellular macromolecules . These metabolic processes can lead to the generation of mutagenic and carcinogenic metabolites, contributing to the overall toxicity of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound has been found to accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the nucleus. It can bind to DNA and other nuclear components, leading to mutations and chromosomal aberrations . Additionally, the compound may be directed to specific cellular compartments through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylaniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylaniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,5-trimethyl nitrobenzene. This process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon. The hydrogenation reaction reduces the nitro group to an amine group, yielding 2,4,5-trimethylaniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,5-Trimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2,4,6-Trimethylaniline: Another isomer with methyl groups at the 2, 4, and 6 positions.
3,4,5-Trimethylaniline: An isomer with methyl groups at the 3, 4, and 5 positions.
2,3,5-Trimethylaniline: An isomer with methyl groups at the 2, 3, and 5 positions.
Comparison: 2,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and reactivity towards electrophilic substitution reactions. These differences make it suitable for specific applications in dye synthesis and other industrial processes .
Properties
IUPAC Name |
2,4,5-trimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNPQBFMPYUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
137-17-7 (Parent) | |
Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021399 | |
Record name | 2,4,5-Trimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-97-5 | |
Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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